molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Cat. No.: B174586
CAS No.: 142283-66-7
M. Wt: 181.23 g/mol
InChI Key: LGGAZTKFNISBHK-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a heterocyclic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a piperidine ring, with two ketone functional groups at positions 2 and 8. The presence of the nitrogen atom in the spiro ring system imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-azaspiro[4.5]decane-2,8-dione typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with methylamine to form an intermediate imine. This intermediate then undergoes a cyclization reaction with a suitable reagent, such as phosgene or a similar carbonylating agent, to form the spirocyclic structure. The final step involves oxidation to introduce the ketone groups at positions 2 and 8 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azaspiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-1-azaspiro[4.5]decane-2,8-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is unique due to its specific spiro linkage and the presence of two ketone groups. These structural features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-methyl-1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGAZTKFNISBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570304
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142283-66-7
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal (1.28 g), sodium iodide (1.8 g) and acetone (20 mL) was refluxed with stirring for 90 min. The solvent was removed in vacuo and the residue was dissolved in methylene chloride and washed with water. After drying over magnesium sulfate the solvent was removed in vacuo. The residue was dissolved in toluene (20 mL) and treated with tri-n-butyltin hydride (1.75 g) and AIBN (20 mg) and the resulting mixture was heated at 110° C. for 1 h. After removal of the solvent the residue was chromatographed on silica gel with ethyl acetate as the eluent. The resulting product was stirred with a mixture of water (5 mL), 3N HCl (1.5 mL) and acetic acid (2 mL) for 16 h. The resulting product was extracted 3 times with methylene chloride, washed with sodium bicarbonate solution, dried over magnesium sulfate and the solvent was removed in vacuo to afford 1-Methyl-1-azaspiro[4.5]decane-2,8-dione as an oil.
Name
3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2,8-dione ethylene ketal (1.28 g), sodium iodide (1.8 g) and acetone (20 mL) was refluxed with stirring for 90 min. The solvent was removed in vacuo and the residue was dissolved in methylene chloride and washed with water. After drying over magnesium sulfate the solvent was removed in vacuo. The residue was dissolved in toluene (20 mL) and treated with tri-n-butyltin hydride (1.75 g) and AIBN (20 mg) and the resulting mixture was heated at 110° C. for 1 h. After removal of the solvent the residue was chromatographed on silica gel with ethyl acetate as the eluent. The resulting produce was stirred with a mixture of water (5 mL), 3N HCl (1.5 mL) and acetic acid (2 mL) for 16 h. The resulting product was extracted 3 times with methylene chloride, washed with sodium bicarbonate solution, dried over magnesium sulfate and the solvent was removed in vacuo to afford 1 -Methyl-1-azaspiro[4.5]decane-2,8-dione as an oil.
Name
3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2,8-dione ethylene ketal
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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